1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate)

Description

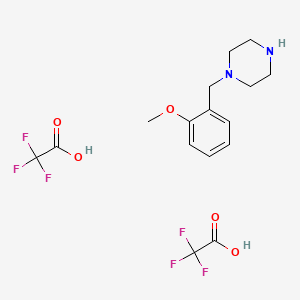

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) (CAS MFCD27966337) is a piperazine derivative with a 2-methoxybenzyl substituent, isolated as a bis(trifluoroacetate) salt. Its molecular formula is C₁₂H₁₈N₂O·2C₂HF₃O₂·H₂O, with a molecular weight of 452 g/mol and a logP value of 1.79, indicating moderate lipophilicity . The compound exists as a solid with 95% purity and is commonly used in pharmaceutical research due to its stability in salt form. Its synthesis involves reductive alkylation of piperazine precursors followed by trifluoroacetic acid (TFA)-mediated hydrolysis, as seen in analogous piperazine derivatives .

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2C2HF3O2/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;2*3-2(4,5)1(6)7/h2-5,13H,6-10H2,1H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMWJFSRRFLLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 1-(2-methoxybenzyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization or recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in its interaction with neurotransmitter systems. Notable applications include:

- Neuropharmacology : Studies suggest that derivatives of piperazine can influence serotonin and dopamine receptors, which are critical in treating neurodegenerative diseases and psychiatric disorders .

- Anticancer Activity : Compounds similar to 1-(2-Methoxybenzyl)piperazine have shown promise in inhibiting cancer cell growth. For instance, derivatives containing piperazine moieties have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Neurotransmitter Interaction Studies

Research has shown that compounds like 1-(2-Methoxybenzyl)piperazine can selectively bind to serotonin receptors, influencing neurotransmission and offering therapeutic potential for mood disorders . For example, in vitro studies demonstrated that these compounds could modulate receptor activity, suggesting their use in developing new antidepressants.

Anticancer Activity Research

In a study investigating the anticancer properties of piperazine derivatives, compounds similar to 1-(2-Methoxybenzyl)piperazine were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively . The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine ring significantly affected their cytotoxicity profiles.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-methoxybenzyl)piperazine bis(trifluoroacetate) can be contextualized against related piperazine salts and derivatives. Below is a detailed comparison:

Structural and Functional Divergence

- Fluorine vs. Methoxy : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit lower logP values (~1.2) compared to methoxy-substituted derivatives, favoring membrane permeability in drug design .

- Acyl vs. Benzyl : Acylated derivatives like 1N-(2-bromo-5-methoxybenzoyl)piperazine show enhanced stability but reduced conformational flexibility compared to benzyl-substituted piperazines .

Research Implications

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) serves as a versatile scaffold for optimizing pharmacokinetic properties. Its comparison with fluorinated and acylated analogs underscores the balance between lipophilicity, solubility, and synthetic feasibility. Future studies should explore its activity in ion channel modulation or anticancer assays, leveraging structural insights from UCL compounds and triazole derivatives .

Biological Activity

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14F6N2O4

- Molecular Weight : 358.25 g/mol

- CAS Number : Not specifically listed in the results but can be derived from its structure.

The compound features a piperazine ring substituted with a methoxybenzyl group and two trifluoroacetate moieties, which may influence its solubility and interaction with biological targets.

The biological activity of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazine derivatives are known to exhibit diverse pharmacological effects, including:

- Serotonin Receptor Modulation : Similar compounds have shown selectivity for serotoninergic receptors, which can impact mood and anxiety disorders .

- Dopamine Receptor Interaction : Research indicates that piperazine-based compounds can act on dopamine receptors, potentially influencing psychotropic effects .

- Microtubule Dynamics : Some studies suggest that piperazine derivatives can affect microtubule stability, which is crucial for cell division and cancer cell proliferation .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of piperazine derivatives. For instance, compounds similar to 1-(2-Methoxybenzyl)piperazine have been shown to sensitize cancer cells to apoptosis through modulation of microtubule dynamics. A derivative was reported to induce mitotic arrest in colon cancer cells with an effective dose (ED50) of approximately 115 nm .

Neuropharmacological Effects

Research indicates that compounds based on the piperazine scaffold can exhibit anxiolytic and antidepressant-like activities. The structural modifications, such as the methoxy substitution, may enhance the binding affinity to serotonin receptors, thereby improving therapeutic efficacy in treating mood disorders .

Study 1: Anticancer Activity

A study evaluated a series of piperazine derivatives for their ability to inhibit cancer cell growth. The results indicated that specific substitutions on the piperazine ring significantly enhanced anticancer activity. For example, the introduction of aromatic groups improved selectivity against cancer cells compared to normal cells .

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological profile of piperazine derivatives. It was found that certain compounds exhibited significant anxiolytic effects in animal models, correlating with their affinity for serotonin receptors. This suggests potential applications in treating anxiety disorders .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate), and how can purity be optimized?

- Methodology :

- Step 1 : Synthesize the parent piperazine derivative via nucleophilic substitution. For example, react 2-methoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to form 1-(2-methoxybenzyl)piperazine .

- Step 2 : Salt formation with trifluoroacetic acid (TFA) in a non-aqueous solvent (e.g., dichloromethane) under stirring. The bis(trifluoroacetate) salt is precipitated by adding cold diethyl ether .

- Purity Optimization : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor via HPLC (≥98% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, piperazine methylene signals at δ 2.4–3.6 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 563.53) and fragmentation patterns .

- Single-Crystal X-ray Diffraction : Resolve supramolecular interactions (e.g., hydrogen bonding between trifluoroacetate counterions and the piperazine ring) .

Q. What safety protocols are critical for handling this compound?

- Precautions :

- Avoid inhalation/contact: Use fume hoods, nitrile gloves, and lab coats.

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture .

- Emergency Response: For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols (40 CFR Part 261) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

- Strategies :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups on benzyl rings) using molecular docking (e.g., AutoDock Vina) to assess binding affinity variations .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .

Q. What advanced analytical techniques differentiate isomerism or degradation products in this compound?

- Techniques :

- Raman Microspectroscopy : Use 20 mW laser power and 128–256 scans to distinguish between regioisomers (e.g., 2-methoxy vs. 4-methoxybenzyl) via peak shifts at 800–1200 cm⁻¹ (C-O stretching) .

- LC-MS/MS : Detect degradation products (e.g., hydrolyzed trifluoroacetate or oxidized piperazine) using reverse-phase C18 columns and gradient elution (0.1% formic acid/acetonitrile) .

Q. How does the trifluoroacetate counterion influence solubility and stability in pharmacological assays?

- Mechanistic Insights :

- Solubility : Trifluoroacetate enhances aqueous solubility via ion-dipole interactions but may form aggregates at high concentrations. Test solubility in PBS (pH 7.4) and DMEM .

- Stability : Monitor salt dissociation in buffered solutions (pH 2–9) using conductivity meters. Reformulate with cyclodextrins or lipid nanoparticles if instability occurs .

Q. What computational methods predict the supramolecular interactions of this compound in crystal lattices?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.